3-Hydrazinyl-5-methylpyridine

Description

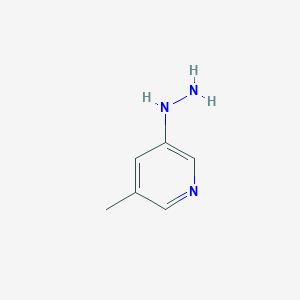

3-Hydrazinyl-5-methylpyridine is a pyridine derivative featuring a hydrazinyl (-NH-NH₂) substituent at position 3 and a methyl (-CH₃) group at position 5 of the aromatic ring. Its dihydrochloride salt form (this compound dihydrochloride) is synthesized via deprotection of di-tert-butyl 1-(5-methylpyridin-3-yl)hydrazine-1,2-dicarboxylate using HCl in 1,4-dioxane, as described in a European patent . The methyl group enhances lipophilicity compared to unsubstituted hydrazinylpyridines, while the dihydrochloride salt improves aqueous solubility for laboratory handling.

Properties

IUPAC Name |

(5-methylpyridin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-2-6(9-7)4-8-3-5/h2-4,9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYQBIXNSUAWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717377 | |

| Record name | 3-Hydrazinyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035173-64-8 | |

| Record name | 3-Hydrazinyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazinyl-substituted pyridines exhibit diverse properties depending on substituent type and position. Below is an analysis of key analogs:

2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine

- Structure : Trifluoromethyl (-CF₃) at position 5 instead of methyl.

- This enhances metabolic stability, a trait valuable in drug design .

- Applications : Likely used in fluorinated bioactive molecules, such as kinase inhibitors or antimicrobial agents.

2-Hydrazinyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Boronate ester at position 5.

- Properties : The boron-containing group enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating carbon-carbon bond formation in synthetic chemistry .

- Applications : Intermediate in synthesizing biaryl compounds for materials science or pharmaceuticals.

2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one

- Structure: Dihydroquinazolinone core with a methoxypropyl chain.

- Properties: The non-aromatic quinazolinone ring introduces conformational flexibility and hydrogen-bonding capacity, altering binding affinity in biological targets compared to rigid pyridines .

Other Analogs

- 2-Hydrazinyl-3-methylbutanoic acid: Incorporates a carboxylic acid group, enabling ionic interactions in metal coordination or peptide-like conjugates .

- N-Ethylpyrimidin-5-amine : Pyrimidine-based analog with reduced steric hindrance, favoring interactions with flat enzymatic pockets .

Data Tables

Table 1: Structural and Functional Comparison of Hydrazinylpyridine Derivatives

Notes on Data Limitations

- (Pyridine, 3-(3,4-dihydro-5-phenyl-2H-pyrrol-4-yl)-) lacked actionable data, highlighting gaps in publicly available research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.